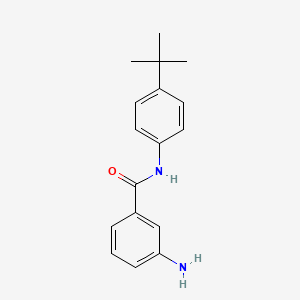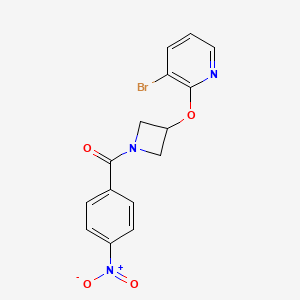
(3-((3-Bromopyridin-2-yl)oxy)azetidin-1-yl)(4-nitrophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-((3-Bromopyridin-2-yl)oxy)azetidin-1-yl)(4-nitrophenyl)methanone is a complex organic compound that features a unique combination of functional groups, including a bromopyridine moiety, an azetidine ring, and a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-((3-Bromopyridin-2-yl)oxy)azetidin-1-yl)(4-nitrophenyl)methanone typically involves multiple steps, starting with the preparation of the bromopyridine derivative. One common approach is to react 3-bromopyridine with an appropriate azetidine derivative under controlled conditions to form the desired azetidine intermediate. This intermediate is then reacted with a nitrophenylmethanone derivative to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure high-quality output.
Análisis De Reacciones Químicas
Types of Reactions
(3-((3-Bromopyridin-2-yl)oxy)azetidin-1-yl)(4-nitrophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the nitrophenyl group, potentially converting it to an amine or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-oxidized derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups into the bromopyridine ring, leading to a wide range of substituted products.
Aplicaciones Científicas De Investigación
(3-((3-Bromopyridin-2-yl)oxy)azetidin-1-yl)(4-nitrophenyl)methanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and compounds.
Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of (3-((3-Bromopyridin-2-yl)oxy)azetidin-1-yl)(4-nitrophenyl)methanone involves its interaction with specific molecular targets. The bromopyridine moiety can bind to certain enzymes or receptors, modulating their activity. The azetidine ring and nitrophenyl group contribute to the compound’s overall binding affinity and specificity. The exact pathways involved depend on the specific application and target, but the compound’s structure allows for versatile interactions with various biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 3-((3-bromopyridin-2-yl)oxy)azetidine-1-carboxylate
- 2-(3-((3-Bromopyridin-2-yl)oxy)azetidin-1-yl)quinoline
- 3-(3-Bromopyridin-2-yl)azetidin-3-ol
Uniqueness
Compared to similar compounds, (3-((3-Bromopyridin-2-yl)oxy)azetidin-1-yl)(4-nitrophenyl)methanone stands out due to the presence of the nitrophenyl group, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or materials with distinct properties .
Propiedades
Fórmula molecular |
C15H12BrN3O4 |
|---|---|
Peso molecular |
378.18 g/mol |
Nombre IUPAC |
[3-(3-bromopyridin-2-yl)oxyazetidin-1-yl]-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C15H12BrN3O4/c16-13-2-1-7-17-14(13)23-12-8-18(9-12)15(20)10-3-5-11(6-4-10)19(21)22/h1-7,12H,8-9H2 |
Clave InChI |
IFYDUKKRGAXWOR-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC3=C(C=CC=N3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


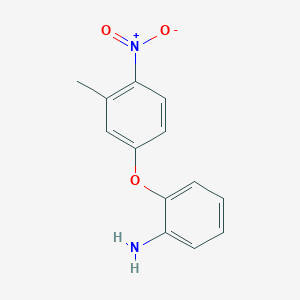

![5-Methoxy-6-(5-methoxy-2-octyl-1,3-dioxobenzo[de]isoquinolin-6-yl)-2-octylbenzo[de]isoquinoline-1,3-dione](/img/structure/B14130960.png)
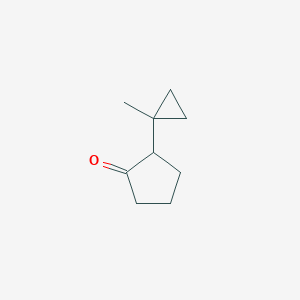
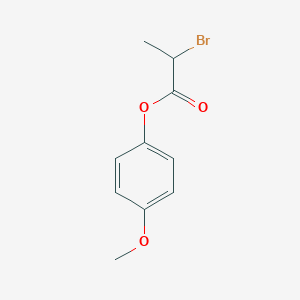
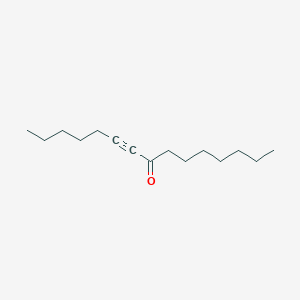
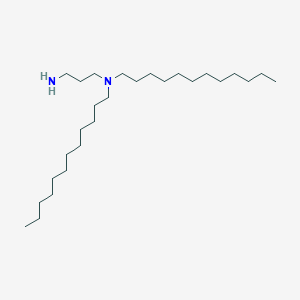
![2-Methyl-3-[4-(morpholin-4-yl)phenyl]quinazolin-4(3H)-one](/img/structure/B14130984.png)
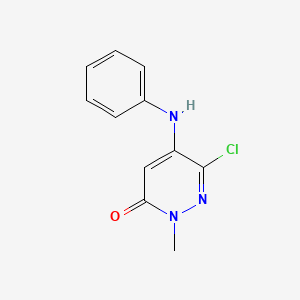


![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B14131005.png)
